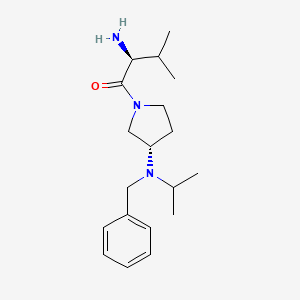![molecular formula C11H23N3O B7924392 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7924392.png)
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and an isopropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.
Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide moiety.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamide derivatives.
Hydrolysis: Corresponding amine and acetic acid.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide
Uniqueness
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHQELYOKEUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7924309.png)

![(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7924324.png)
![(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7924331.png)
![(S)-2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7924338.png)
![{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7924346.png)
![(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7924349.png)
![N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide](/img/structure/B7924359.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B7924369.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B7924377.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B7924382.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7924400.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7924408.png)
![N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7924421.png)
